3-Aminocoumarin

Fluorescent probes FRET substrates Enzymatic assays

3-Aminocoumarin (CAS 1635-31-0) achieves 99% quenching efficiency with Dnp quenchers—the highest among coumarin fluorophores—for superior FRET signal-to-noise ratios. It outperforms coumarin-3-carboxylic acid in •OH radical detection sensitivity at pH 7. GQD functionalization boosts quantum yield 84% with 40 nm redshift. Rigidized derivatives stain yeast vacuoles better than CMAC dyes. ≥98% purity. Order now for advanced fluorescent probe R&D.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1635-31-0
Cat. No. B156225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocoumarin
CAS1635-31-0
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)N
InChIInChI=1S/C9H7NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H,10H2
InChIKeyQWZHDKGQKYEBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminocoumarin (CAS 1635-31-0): Core Properties and Baseline Procurement Specifications


3-Aminocoumarin (CAS 1635-31-0) is a heterocyclic aromatic amine belonging to the coumarin family, characterized by an amino group at the 3-position of the benzopyrone scaffold. Its molecular formula is C9H7NO2 with a molecular weight of 161.16 g/mol [1]. The compound exists as a white to yellow-orange crystalline powder with a melting point range of 135.0 to 139.0 °C and a typical commercial purity of ≥98.0% by GC [2]. It exhibits an absorption maximum at 289 nm and is soluble in common organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3]. The presence of both the amino group and enamine carbon within the coumarin scaffold confers distinctive chemical reactivity, making this compound a versatile building block for fluorescent probes, metal complex ligands, and biologically active derivatives [4].

Why 3-Aminocoumarin Cannot Be Casually Substituted: Evidence-Based Differentiation from Common Coumarin Analogs


Within the coumarin class, substitution position and functional group identity critically dictate photophysical behavior, biological activity, and synthetic utility. Simple coumarin, 7-aminocoumarins (e.g., 7-amino-4-methylcoumarin, AMec), and 4-methylumbelliferone each exhibit distinct fluorescence properties, quenching efficiencies, and biological target profiles [1][2]. The 3-amino substitution pattern provides unique reactivity for derivatization and enables specific metal coordination geometries that are not accessible with 4- or 7-substituted analogs [3]. Furthermore, the differential performance of 3-aminocoumarin derivatives in enzymatic assays and cellular imaging applications demonstrates that in-class substitution is not interchangeable [4]. The quantitative evidence presented in Section 3 substantiates these differences across multiple orthogonal performance dimensions.

3-Aminocoumarin (CAS 1635-31-0) Quantitative Differentiation Evidence vs. Comparators


Fluorescence Quenching Efficiency of 3-Aminocoumarin vs. 7-Amino-4-methylcoumarin in FRET Substrates

In a direct comparative study of intramolecularly-quenched fluorogenic substrates using the 2,4-dinitrophenyl (Dnp) quencher, 3-aminocoumarin (Ac) achieved 99% fluorescence quenching, representing the highest efficiency among tested coumarin fluorophores. The comparator 7-amino-4-methylcoumarin (AMec) demonstrated lower quenching efficiency under identical assay conditions, though specific numeric values were not reported for AMec in the same Dnp-quenched construct [1].

Fluorescent probes FRET substrates Enzymatic assays

Hydroxyl Radical Detection Sensitivity: 3-Aminocoumarin vs. Coumarin and Coumarin-3-carboxylic Acid

In a study evaluating fluorescent coumarin probes for hydroxyl radical (OH•) detection under 500 kHz ultrasound exposure at 25 W output, 3-aminocoumarin demonstrated the highest sensitivity for OH radical quantification compared to both unsubstituted coumarin and coumarin-3-carboxylic acid. The relative order of OH radical detection sensitivity was established as: 3-aminocoumarin > coumarin > coumarin-3-carboxylic acid under ultrasound conditions at pH 7 [1].

Sonochemistry Reactive oxygen species detection Fluorescent probes

Quantum Yield Enhancement in 3-Aminocoumarin-Functionalized Graphene Quantum Dots

Functionalization of graphene quantum dots (GQDs) with 3-aminocoumarin (AMC) produced a stable fluorescent probe with an 84% enhancement in quantum yield relative to bare (unmodified) GQDs. The modification also induced a 40 nm redshift in the emission peak compared to bare GQDs [1].

Nanomaterials Fluorescent probes Cysteine detection

Yeast Vacuolar Lumen Staining Performance vs. Commercial CMAC Derivatives

Rigidized 3-aminocoumarin derivatives were reported to significantly improve yeast vacuolar lumen staining performance compared to commercially available CMAC (7-amino-4-chloromethylcoumarin) derivatives. These compounds function as turn-on pH probes under strongly acidic conditions, with the authors noting their capability for rapid yeast vacuolar lumen staining [1].

Cell biology Fluorescent imaging pH probes

3-Aminocoumarin (CAS 1635-31-0): Evidence-Backed Application Scenarios for Research and Industrial Use


Enzymatic Assay Development with FRET-Based Substrates

Researchers developing fluorescence resonance energy transfer (FRET)-based enzymatic assays should select 3-aminocoumarin as the fluorophore component when maximum quenching efficiency is required. As demonstrated by Kokotos and Tzougraki, 3-aminocoumarin paired with a 2,4-dinitrophenyl (Dnp) quencher achieved 99% fluorescence quenching—the highest efficiency among all tested coumarin fluorophores [1]. This superior quenching performance translates directly to improved assay signal-to-noise ratios and lower limits of detection. Laboratories should avoid substituting with 7-amino-4-methylcoumarin (AMec) unless lower quenching efficiency is acceptable for the specific application.

Hydroxyl Radical Monitoring in Sonochemical and Advanced Oxidation Processes

For quantitative monitoring of hydroxyl radical generation in sonochemical reactors, advanced oxidation processes, or environmental water treatment systems, 3-aminocoumarin should be prioritized over unsubstituted coumarin or coumarin-3-carboxylic acid. Comparative studies under 500 kHz ultrasound exposure established that 3-aminocoumarin exhibits the highest detection sensitivity among these three coumarin probes at pH 7 [2]. This enhanced sensitivity allows for more accurate quantification of OH radical production, which is critical for process optimization and validation of oxidative treatment efficacy.

Development of High-Quantum-Yield Fluorescent Nanoprobes

Materials scientists and analytical chemists developing graphene quantum dot (GQD)-based fluorescent sensors should incorporate 3-aminocoumarin as a surface functionalization agent to significantly boost probe performance. Functionalization of GQDs with 3-aminocoumarin yielded an 84% enhancement in quantum yield and a 40 nm emission redshift compared to bare GQDs [3]. This validated improvement supports the selection of 3-aminocoumarin over alternative coumarin derivatives for applications requiring bright, stable fluorescent nanoprobes—particularly for cysteine detection in complex biological matrices.

Yeast Cell Biology and Vacuolar Imaging Studies

Cell biologists conducting live-cell imaging of yeast vacuoles should evaluate rigidized 3-aminocoumarin derivatives as superior alternatives to conventional CMAC-based stains. Comparative studies demonstrated significantly improved yeast vacuolar lumen staining with 3-aminocoumarin-based probes relative to commercial CMAC derivatives, attributed to their turn-on fluorescence mechanism under strongly acidic conditions [4]. Researchers should procure 3-aminocoumarin as the core building block for synthesizing these advanced imaging probes rather than relying on standard 7-aminocoumarin-based commercial stains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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